Z-Gly-Pro-Gly-Gly-Pro-Ala-OH

Vue d'ensemble

Description

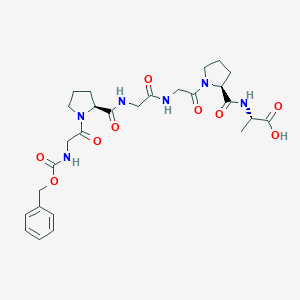

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide compound. It is often used as a substrate in enzymatic studies, particularly those involving collagenase enzymes. This compound is notable for its role in biochemical research, where it serves as a model substrate to study enzyme kinetics and specificity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction conditions and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH primarily undergoes hydrolysis reactions when acted upon by specific enzymes like collagenase. It can also participate in:

Oxidation: Under certain conditions, the peptide bonds may be susceptible to oxidative cleavage.

Reduction: Reductive cleavage of disulfide bonds, if present, can be achieved using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using collagenase enzymes.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like DTT or β-mercaptoethanol.

Major Products Formed

The primary products of enzymatic hydrolysis of this compound are smaller peptide fragments. For example, collagenase cleaves this compound to produce N-CBZ-Gly-Pro-Gly and Gly-Pro-Ala .

Applications De Recherche Scientifique

Peptide Synthesis

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH serves as a crucial building block in peptide synthesis. Peptides synthesized from this compound are essential for developing new drugs and therapies. The compound's unique sequence enhances the stability of the resulting peptides, making them suitable for pharmaceutical applications .

Biotechnology Applications

In biotechnology, this compound is utilized to produce biologically active peptides. These peptides play a vital role in the development of vaccines and therapeutic proteins. The compound's ability to mimic collagen structures allows it to be incorporated into various biotechnological processes aimed at tissue regeneration and repair .

Cosmetic Formulations

The compound is also incorporated into cosmetic formulations due to its potential benefits for skin health. It is believed to enhance skin elasticity and hydration, making it valuable in skincare products aimed at anti-aging and skin rejuvenation .

Research on Protein Folding

This compound is employed in studies investigating protein folding and stability. Understanding how proteins fold is crucial for elucidating mechanisms underlying various diseases related to protein misfolding, such as Alzheimer's disease. The compound's structural properties allow researchers to explore folding motifs and stability factors in collagen-like peptides .

Drug Delivery Systems

This peptide can be utilized in designing advanced drug delivery systems. Its unique properties enhance the efficacy and targeting of therapeutic agents, leading to improved outcomes in medical applications. The incorporation of this compound into drug delivery systems has shown promise in enhancing the bioavailability of drugs .

Induction of Metamorphosis

Research has demonstrated that this compound can induce metamorphosis in larvae and asexual buds of certain jellyfish species (e.g., Cassiopea). This application highlights its potential role in developmental biology studies .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for synthesizing stable peptides for pharmaceuticals |

| Biotechnology | Production of biologically active peptides for vaccines and therapeutic proteins |

| Cosmetic Formulations | Enhances skin elasticity and hydration in skincare products |

| Protein Folding Research | Investigates protein stability and folding mechanisms |

| Drug Delivery Systems | Improves efficacy and targeting of therapeutic agents |

| Metamorphosis Induction | Induces larval metamorphosis in jellyfish species |

Case Studies

- Collagen Mimetic Peptides : A study explored the self-assembly properties of collagen-like peptides containing sequences similar to this compound. The results indicated that these peptides could form stable triple-helical structures, which are crucial for developing biomaterials with enhanced mechanical properties .

- Therapeutic Applications : Research on drug delivery systems incorporating this compound showed significant improvements in drug bioavailability compared to traditional delivery methods. This advancement suggests potential applications in targeted therapies for chronic diseases .

- Skin Health Studies : Clinical trials involving cosmetic products formulated with this compound demonstrated increased skin hydration and elasticity among participants, supporting its use in anti-aging formulations .

Mécanisme D'action

The mechanism of action of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH involves its interaction with collagenase enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of specific peptide bonds, resulting in the cleavage of the peptide into smaller fragments. This process is crucial for understanding the enzyme’s specificity and kinetics .

Comparaison Avec Des Composés Similaires

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH can be compared with other synthetic peptides used as enzyme substrates. Similar compounds include:

N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-leucine: Another substrate for collagenase with a different amino acid sequence.

N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-valine: Used to study the specificity of different collagenase enzymes.

These compounds share structural similarities but differ in their amino acid sequences, which can affect their interaction with enzymes and their subsequent hydrolysis products.

Activité Biologique

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH, a peptide with the CAS number 13075-38-2, has garnered attention for its biological activity, particularly as a substrate for collagenase and its role in inducing metamorphosis in certain jellyfish species. This article explores its biochemical properties, biological effects, and relevant research findings.

- Molecular Formula : C27H36N6O9

- Molecular Weight : 588.61 g/mol

- Density : 1.368 g/cm³

- Boiling Point : 1044.7°C at 760 mmHg

- Flash Point : 585.6°C

Collagenase Substrate

This compound serves as a substrate for microbial collagenase (MMP-1). The enzymatic cleavage of this peptide yields Gly-Pro-Ala, which can be quantitatively analyzed using colorimetric methods with ninhydrin . This property makes it significant in studies related to collagen metabolism and tissue remodeling.

Induction of Metamorphosis

Research has demonstrated that this compound can induce metamorphosis in larvae and asexual buds of the jellyfish species Cassiopea xamachana and Cassiopea frondosa. The peptide's effectiveness is notable at micromolar concentrations, suggesting a potential application in marine biology and developmental studies .

Case Studies

-

Metamorphosis Induction :

- In a controlled study, planulae of Cassiopea xamachana were exposed to varying concentrations of this compound. Results indicated that lower concentrations were sufficient to induce settlement and metamorphosis compared to C. frondosa, which required higher concentrations for similar effects .

- The study reported that the proportion of metamorphosed polyps was significantly higher for C. xamachana, highlighting the peptide's specificity and potency .

-

Collagenase Activity :

- The peptide's role as a collagenase substrate was explored in various biochemical assays, confirming its ability to facilitate the enzymatic breakdown of collagenous structures. This activity is crucial for understanding tissue repair mechanisms and the development of therapeutic agents targeting fibrotic diseases .

Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O9/c1-17(26(39)40)31-25(38)20-10-6-12-33(20)22(35)14-28-21(34)13-29-24(37)19-9-5-11-32(19)23(36)15-30-27(41)42-16-18-7-3-2-4-8-18/h2-4,7-8,17,19-20H,5-6,9-16H2,1H3,(H,28,34)(H,29,37)(H,30,41)(H,31,38)(H,39,40)/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMPZCZOLKBHAP-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156714 | |

| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13075-38-2 | |

| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[N-[N-[1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-prolyl]glycyl]glycyl]-L-prolyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.